molecular formula C15H22N2 B2592712 1-Benzyl-1-azaspiro[4.4]nonan-3-amine CAS No. 2243520-79-6

1-Benzyl-1-azaspiro[4.4]nonan-3-amine

Cat. No.: B2592712
CAS No.: 2243520-79-6
M. Wt: 230.355
InChI Key: LOKQKEKVEZJMDA-UHFFFAOYSA-N
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Description

1-Benzyl-1-azaspiro[44]nonan-3-amine is a chemical compound with the molecular formula C15H22N2 It is characterized by a spirocyclic structure, which includes a benzyl group attached to a nitrogen atom within a spiro[44]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1-azaspiro[4One common method involves the intramolecular 1,3-dipolar cycloaddition of nitrone intermediates, which can be prepared from the corresponding aldehydes and nitrones . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to facilitate cycloaddition.

Industrial Production Methods

Industrial production methods for 1-Benzyl-1-azaspiro[4.4]nonan-3-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1-azaspiro[4.4]nonan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.

Scientific Research Applications

1-Benzyl-1-azaspiro[4.4]nonan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-azaspiro[4.4]nonan-3-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-1-azaspiro[4.4]nonan-9-one
  • 1-Methyl-1-azaspiro[4.4]nonan-3-amine

Uniqueness

1-Benzyl-1-azaspiro[4.4]nonan-3-amine is unique due to its specific spirocyclic structure and the presence of a benzyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-1-azaspiro[4.4]nonan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c16-14-10-15(8-4-5-9-15)17(12-14)11-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKQKEKVEZJMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CN2CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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